3-Bromo-5-iodo-1,8-naphthyridine
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Overview
Description
3-Bromo-5-iodo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound, with its unique bromine and iodine substitutions, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Bromo-5-iodo-1,8-naphthyridine can be achieved through several methods. One common approach involves the halogenation of 1,8-naphthyridine derivatives. The reaction typically uses bromine and iodine reagents under controlled conditions to introduce the desired halogen atoms at the 3 and 5 positions of the naphthyridine ring. Industrial production methods may involve the use of metal-catalyzed reactions to enhance yield and selectivity .
Chemical Reactions Analysis
3-Bromo-5-iodo-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide and organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine hydrides.
Cross-Coupling Reactions: Using palladium or other metal catalysts, the compound can participate in cross-coupling reactions to form more complex structures.
Scientific Research Applications
3-Bromo-5-iodo-1,8-naphthyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic properties.
Industry: It is used in the development of materials for light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
3-Bromo-5-iodo-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
3-Amino-1,8-naphthyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4,8-Dibromo-1,5-naphthyridine: Utilized in material science for its unique properties.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the naphthyridine family.
Properties
CAS No. |
1679345-58-4 |
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Molecular Formula |
C8H4BrIN2 |
Molecular Weight |
334.94 g/mol |
IUPAC Name |
3-bromo-5-iodo-1,8-naphthyridine |
InChI |
InChI=1S/C8H4BrIN2/c9-5-3-6-7(10)1-2-11-8(6)12-4-5/h1-4H |
InChI Key |
DSMBFXULOGXVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1I)C=C(C=N2)Br |
Origin of Product |
United States |
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